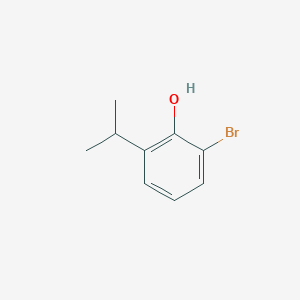

2-Bromo-6-isopropylphenol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-6-propan-2-ylphenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrO/c1-6(2)7-4-3-5-8(10)9(7)11/h3-6,11H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCKMTZVSVBPWAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=CC=C1)Br)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Process Optimization for 2 Bromo 6 Isopropylphenol

Regioselective Synthesis Pathways

The precise placement of the bromine atom on the phenol (B47542) ring is critical and is primarily governed by the principles of electrophilic aromatic substitution, though alternative routes from halogenated precursors have also been explored.

The most direct route to 2-Bromo-6-isopropylphenol is the electrophilic bromination of 2-isopropylphenol (B134262). Phenols are highly reactive towards electrophilic aromatic substitution due to the strong activating, ortho-para directing hydroxyl (-OH) group. thieme-connect.degoogle.com The non-bonding electrons on the oxygen atom stabilize the carbocation intermediate formed during the substitution, making the reaction rapid and often not requiring a strong Lewis acid catalyst, which is typically necessary for less activated aromatic rings like benzene (B151609). pku.edu.cn

In the case of 2-isopropylphenol, the hydroxyl group directs the incoming electrophile (Br+) to the positions ortho and para to it (positions 4 and 6). The existing isopropyl group at position 2 sterically hinders the adjacent ortho position (position 3), but more importantly, it influences the electronic distribution. The combination of the powerful ortho-para directing -OH group and the presence of the isopropyl group at position 2 makes the bromination at position 6 a favorable outcome under specific conditions. However, due to the high reactivity of the phenol ring, controlling the reaction to achieve selective mono-bromination can be challenging, as over-bromination to di- or tri-brominated products can occur. thieme-connect.de Careful control of reaction temperature, solvent, and the choice of brominating agent is therefore essential to favor the formation of the desired this compound isomer. pku.edu.cn

Beyond the direct bromination of 2-isopropylphenol, alternative strategies have been developed that start with simpler halogenated molecules.

One notable method involves the alkylation of a halogenated precursor. A patented process describes the synthesis of this compound via the reaction of o-bromophenol with propylene (B89431) in the presence of a kappa alumina (B75360) catalyst. pku.edu.cn This approach builds the isopropyl group onto a pre-brominated phenol ring, offering a different strategic path to the target molecule.

Another potential, though less direct, route involves the selective dehalogenation of a polyhalogenated intermediate. For instance, it is possible to start with 2-isopropylphenol, perform a less selective bromination that might yield 2,4-dibromo-6-isopropylphenol (B8335383) or other polybrominated species, and then selectively remove the unwanted bromine atoms. Studies have shown that stepwise reductive dehalogenation of polybrominated phenols can be achieved. For example, the reduction of 2,4,6-tribromophenol (B41969) has been shown to proceed sequentially to 2,4-dibromophenol, then to 2-bromophenol (B46759), and finally to phenol using a silver cathode. asm.org Similarly, microorganisms have demonstrated the ability to reductively debrominate 2,4,6-tribromophenol and 2,6-dibromophenol (B46663) to 2-bromophenol. sci-hub.se While not a primary industrial method, this pathway highlights the chemical possibilities for refining mixtures or utilizing alternative starting materials.

Catalyst Systems and Reagent Selectivity

The choice of brominating agent and catalyst system is paramount in controlling the regioselectivity and efficiency of the synthesis.

Both molecular bromine (Br₂) and N-Bromosuccinimide (NBS) are common reagents for phenol bromination, but they offer different levels of selectivity and handling requirements. thieme-connect.de

Molecular Bromine (Br₂): While effective, Br₂ is highly reactive and can easily lead to the formation of polybrominated byproducts if the reaction conditions are not strictly controlled. thieme-connect.de Achieving selective mono-bromination often requires low temperatures (<5 °C) and the use of specific, and sometimes hazardous, solvents like carbon disulfide (CS₂). pku.edu.cn

N-Bromosuccinimide (NBS): NBS is often considered a milder and more selective brominating agent for electron-rich aromatic compounds. orgsyn.org Its selectivity can be dramatically influenced by the choice of solvent, which can alter the reaction pathway. Research has shown a remarkable solvent effect in the bromination of 2-isopropylphenol with NBS. When the reaction is performed in toluene (B28343), hydrogen bonding between the phenolic proton and the NBS oxygen atom brings the bromine into close proximity to the ortho position, resulting in 96% yield of the ortho-brominated product (this compound). Conversely, in acetonitrile (B52724), the solvent itself forms a hydrogen bond with the phenol, sterically hindering the ortho positions and directing the bromination to the para position with 94% selectivity.

Table 1: Effect of Solvent on Regioselectivity of 2-Isopropylphenol Bromination with NBS

| Solvent | Predominant Product | Selectivity | Rationale |

|---|---|---|---|

| Toluene | ortho-bromination (this compound) | 96% | H-bonding between phenol and NBS directs bromine to the ortho position. |

| Acetonitrile | para-bromination (4-Bromo-2-isopropylphenol) | 94% | H-bonding between phenol and acetonitrile blocks the ortho positions, favoring para attack. |

This high degree of control makes NBS a superior reagent for achieving specific isomers in a predictable manner.

The high intrinsic reactivity of the phenol ring means that strong Lewis acid catalysts (like AlCl₃ or FeBr₃), which are essential for the bromination of benzene, are generally not required. pku.edu.cnontosight.ai Their use can even be counterproductive, potentially leading to undesired side reactions.

However, Brønsted acids have been shown to play a significant role in enhancing regioselectivity. The addition of a catalytic amount of a Brønsted acid like p-toluenesulfonic acid (pTsOH) has been reported to facilitate highly selective mono ortho-bromination of para-substituted phenols using NBS in methanol. nih.gov The acid is believed to activate the NBS reagent, promoting a specific pathway that favors substitution at the less hindered ortho position. Stronger Brønsted acids, such as triflic acid (TfOH), have also been shown to completely switch the regioselectivity in other electrophilic bromination reactions, underscoring their powerful directing influence. This suggests that for the synthesis of this compound, the use of a Brønsted acid catalyst could be a key strategy to further optimize yield and selectivity for the desired ortho-bromination.

Reaction Parameter Modulation and Scalability

Translating a laboratory procedure to an industrial scale requires careful optimization of all reaction parameters and consideration of process robustness. The synthesis of this compound has been successfully scaled, but this requires overcoming specific challenges.

The modulation of reaction parameters such as solvent and temperature is critical, as demonstrated by the solvent-dependent selectivity of NBS bromination. thieme-connect.de Temperature control is also vital to minimize the formation of impurities and prevent over-bromination, particularly when using the highly reactive Br₂. pku.edu.cn

The scalability of the synthesis has been demonstrated, with reports of the bromination of 2-isopropylphenol being achieved on a kilogram scale using NBS. A significant challenge at this scale is the purification of the product. The crude product is often an oil that contains residual succinimide (B58015) from the NBS reagent. To address this, a practical purification method has been developed involving the co-crystallization of the crude bromophenol product with an organic base such as 1,4-diazabicyclo[2.2.2]octane (DABCO) or 4-(dimethylamino)pyridine (DMAP). This technique forms a solid co-crystal that can be easily separated by filtration and washed, efficiently removing impurities and allowing for the isolation of the desired bromophenol in high purity for subsequent reaction steps.

Table 2: Summary of Key Reaction Parameters and Their Impact

| Parameter | Influence | Optimization Strategy |

|---|---|---|

| Brominating Agent | Affects selectivity and side reactions. | Use NBS for higher regioselectivity over Br₂. |

| Solvent | Can determine the site of bromination (ortho vs. para). | Use toluene for ortho-selectivity; acetonitrile for para-selectivity with NBS. |

| Temperature | Controls reaction rate and impurity formation. | Low temperatures (<5 °C) are often used to prevent over-bromination. |

| Catalyst | Can enhance regioselectivity. | Brønsted acids (e.g., pTsOH) can promote ortho-bromination. Lewis acids are generally avoided. |

| Purification | Critical for scalability and product quality. | Co-crystallization with bases like DABCO or DMAP to remove impurities from oily crude product. |

This combination of optimized reaction conditions and robust purification strategies enables the practical and scalable manufacturing of this compound.

Influence of Solvent Systems and Temperature Profiles

The solvent can influence the regioselectivity of the bromination of 2-isopropylphenol. For instance, when using N-bromosuccinimide (NBS) as the brominating agent, the choice between a non-polar solvent like toluene and a polar aprotic solvent like acetonitrile can dramatically shift the product distribution between the ortho and para isomers. youtube.com In toluene, there is a tendency to form a hydrogen bond between the phenolic proton and the oxygen of NBS, bringing the brominating agent in close proximity to the ortho position and favoring the formation of the ortho-brominated product. youtube.com Conversely, in acetonitrile, the solvent itself forms a hydrogen bond with the phenolic proton, leading to steric hindrance at the ortho position and favoring the formation of the para-brominated product. youtube.com

A study on the bromination of 2-isopropylphenol demonstrated that using N-bromosuccinimide (NBS) in toluene resulted in 96% ortho-bromination, yielding this compound as the major product. In contrast, conducting the same reaction in acetonitrile led to 94% para-bromination, forming 4-bromo-2-isopropylphenol. youtube.com

Table 1: Effect of Solvent on Regioselectivity of Bromination of 2-Isopropylphenol with NBS

| Solvent | Ortho-Bromination Product (%) | Para-Bromination Product (%) |

|---|---|---|

| Toluene | 96 | 4 |

| Acetonitrile | 6 | 94 |

Temperature is another critical parameter that must be carefully controlled to prevent over-bromination and the formation of polybrominated byproducts. While specific temperature profiles for the synthesis of this compound are not extensively detailed in the provided results, general principles of phenol bromination suggest that lower temperatures are often preferred to enhance selectivity. For the synthesis of the related isomer, 4-bromo-2-isopropylphenol, a process was developed involving cooling the reaction mixture to -20 °C before the portion-wise addition of NBS, with the temperature maintained between -15 and -5 °C during the addition. The reaction was then allowed to warm to 0-5 °C. acs.org Such precise temperature control is crucial for achieving high yields and purity.

Design of Experiments (DoE) for Reaction Yield and Efficiency

While a specific, published Design of Experiments (DoE) study for the synthesis of this compound is not available in the provided search results, the principles of DoE are highly applicable for optimizing its production. DoE is a statistical approach to systematically investigate the effects of multiple variables on a process outcome, allowing for the identification of optimal reaction conditions with a minimum number of experiments.

The optimization of phenol bromination, in general, has been the subject of studies that highlight the key parameters that would be considered in a DoE approach. A study on the bromination of phenol investigated the influence of pH and the choice of brominating agent on the reaction kinetics. chemrxiv.org This research demonstrated that the reaction rate is highly dependent on the pH, with acidic conditions generally favoring faster reactions. chemrxiv.org

For example, when using a KBr-KBrO3 system in an acetic acid/water solvent, the optimal pH was found to be 3. chemrxiv.org For an NBS-KBr system in acetonitrile, the highest reactivity was observed at pH 4. chemrxiv.org These findings underscore the importance of pH as a critical parameter to be included in a DoE study for optimizing the synthesis of this compound.

Table 2: Influence of pH and Brominating System on Phenol Bromination Kinetics

| Brominating System | Solvent | Optimal pH for Reactivity |

|---|---|---|

| KBr-KBrO3 | Acetic Acid/Water | 3 |

| NBS-KBr | Acetonitrile | 4 |

A comprehensive DoE for the synthesis of this compound would likely involve varying the following factors:

Choice of Brominating Agent: (e.g., N-bromosuccinimide, bromine)

Solvent System: (e.g., Toluene, Acetonitrile, Dichloromethane) youtube.com

Temperature Profile: (e.g., initial temperature, addition temperature, reaction temperature) acs.org

Reaction Time

Molar Ratios of Reactants

Catalyst: (if any)

By systematically varying these parameters and analyzing the resulting yield and purity of this compound, a robust and efficient synthetic process can be developed. The findings from studies on related compounds, such as the regioselective bromination of 2-isopropylphenol, provide a strong starting point for designing such an experiment. researchgate.net

Elucidation of Chemical Reactivity and Mechanistic Pathways of 2 Bromo 6 Isopropylphenol

Mechanistic Investigations of Electrophilic Aromatic Reactions

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for functionalizing aromatic rings. In 2-Bromo-6-isopropylphenol, the course of these reactions is predominantly influenced by the activating and directing effects of the hydroxyl and isopropyl groups, alongside significant steric constraints.

Influence of Phenolic Hydroxyl Group Activation and Isopropyl Directing Effects

The hydroxyl group is a potent activating group in electrophilic aromatic substitution, owing to the resonance donation of a lone pair of electrons from the oxygen atom into the aromatic π-system. savemyexams.com This electron donation increases the nucleophilicity of the benzene (B151609) ring, making it more susceptible to attack by electrophiles. savemyexams.com The activation is particularly pronounced at the ortho and para positions relative to the hydroxyl group, as indicated by the resonance structures that place a negative charge on these carbons. researchgate.net

The isopropyl group, an alkyl substituent, is also an activating group, albeit weaker than the hydroxyl group. It exerts its influence primarily through an inductive effect, donating electron density through the sigma bond framework. masterorganicchemistry.com Similar to the hydroxyl group, alkyl groups are ortho- and para-directing.

In this compound, the synergistic directing effects of the hydroxyl and isopropyl groups would theoretically favor electrophilic attack at the C4 position (para to the hydroxyl group) and the C6 position (ortho to the hydroxyl group and meta to the isopropyl group). However, the existing bromine atom at C2 and the isopropyl group at C6 already occupy the ortho positions to the hydroxyl group. Consequently, electrophilic substitution is strongly directed towards the C4 position, which is para to the strongly activating hydroxyl group and ortho to the less activating isopropyl group.

Role of Steric Hindrance in Reaction Course

Steric hindrance plays a crucial role in the reactivity of this compound. The bulky isopropyl group at the C6 position significantly obstructs access to the adjacent C5 position. ccspublishing.org.cn This steric shielding makes electrophilic attack at this position highly unfavorable.

Furthermore, the presence of the isopropyl group ortho to the hydroxyl group can influence the orientation of the incoming electrophile. Even for the favored para-substitution, a large electrophile might experience some steric repulsion from the isopropyl group, potentially affecting the reaction rate compared to a less hindered phenol (B47542). This steric hindrance is a key factor in achieving high regioselectivity in reactions involving substituted phenols. ccspublishing.org.cn

Intermediate Formation and Stabilization (e.g., Carbonium Ion)

The mechanism of electrophilic aromatic substitution proceeds through a two-step process involving the formation of a resonance-stabilized carbocation intermediate, often referred to as an arenium ion or sigma complex. masterorganicchemistry.com In the case of this compound, the attack of an electrophile (E+) at the C4 position leads to the formation of a key intermediate.

The stability of this carbocation is crucial in determining the reaction rate. The positive charge in the arenium ion can be delocalized across the aromatic ring through resonance. The presence of the electron-donating hydroxyl group at the C1 position provides significant stabilization to this intermediate, particularly for ortho and para attack, by contributing a resonance structure where the oxygen atom bears the positive charge. The isopropyl group at C6 also contributes to the stabilization of the carbocation through its inductive effect.

Transformations Involving the Bromine Moiety

The bromine atom on the aromatic ring of this compound serves as a versatile handle for further functionalization, primarily through palladium-catalyzed cross-coupling reactions and considerations for nucleophilic aromatic substitution.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds, involving the palladium-catalyzed coupling of an organohalide with an organoboron compound. nih.gov For this compound, the bromine atom can be readily displaced to introduce a wide variety of substituents.

The catalytic cycle of the Suzuki-Miyaura reaction generally involves three key steps:

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) intermediate.

Transmetalation: The organic group from the organoboron reagent (e.g., a boronic acid) is transferred to the palladium center, displacing the bromide.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated to form the final product, regenerating the Pd(0) catalyst.

The efficiency of the Suzuki-Miyaura coupling can be influenced by the steric hindrance around the bromine atom. The presence of the ortho-isopropyl group in this compound can potentially slow down the rate of oxidative addition. However, the use of bulky phosphine (B1218219) ligands on the palladium catalyst can often overcome this steric hindrance and facilitate high yields of the cross-coupled product. nih.gov

Below is a table showing representative examples of Suzuki-Miyaura reactions with substrates similar to this compound, highlighting the versatility of this transformation.

| Aryl Halide Substrate | Boronic Acid | Palladium Catalyst/Ligand | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|

| 2-Bromo-6-methylphenol | Phenylboronic acid | Pd(PPh3)4 | K2CO3 | Toluene (B28343)/H2O | 92 |

| 2-Bromo-4-fluorophenol | 4-Methoxyphenylboronic acid | Pd(dppf)Cl2 | Cs2CO3 | Dioxane | 88 |

| 1-Bromo-2-naphthol | Vinylboronic acid pinacol ester | Pd(OAc)2/SPhos | K3PO4 | THF/H2O | 95 |

Nucleophilic Aromatic Substitution Considerations

Nucleophilic aromatic substitution (SNA) is another potential transformation for the bromine moiety. However, this reaction is generally challenging for aryl halides unless the aromatic ring is activated by strong electron-withdrawing groups, typically positioned ortho and/or para to the leaving group. wikipedia.orgpressbooks.pub

In this compound, the aromatic ring is substituted with electron-donating groups (hydroxyl and isopropyl), which disfavor the formation of the negatively charged Meisenheimer complex intermediate required for the SNAr mechanism. masterorganicchemistry.com The electron-rich nature of the ring repels incoming nucleophiles, making the substitution energetically unfavorable under standard conditions.

For nucleophilic aromatic substitution to occur on such an electron-rich system, harsh reaction conditions or alternative mechanisms, such as those involving benzyne intermediates, would likely be necessary. libretexts.org However, the presence of the ortho-isopropyl group would also sterically hinder the approach of a nucleophile to the bromine-bearing carbon, further impeding this type of reaction. wikipedia.org Therefore, direct nucleophilic displacement of the bromine in this compound is not a favored reaction pathway.

Reactions at the Phenolic Hydroxyl Group

The phenolic hydroxyl group of this compound is a key site for functionalization through O-alkylation and esterification reactions, leading to the formation of ethers and esters, respectively.

O-Alkylation: The Williamson ether synthesis is a widely employed method for the O-alkylation of phenols. khanacademy.orgmasterorganicchemistry.com This reaction involves the deprotonation of the phenolic hydroxyl group with a strong base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to form the corresponding phenoxide ion. This nucleophilic phenoxide then undergoes an Sₙ2 reaction with an alkyl halide (e.g., methyl iodide, ethyl bromide) to yield the ether. For this compound, this would proceed as follows:

Deprotonation: The phenol is treated with a base to form the 2-bromo-6-isopropylphenoxide ion.

Nucleophilic Attack: The phenoxide ion attacks the alkyl halide, displacing the halide and forming the corresponding ether.

The steric hindrance from the ortho-isopropyl and bromo groups may influence the rate of this reaction, potentially requiring more forcing conditions or the use of less sterically hindered alkyl halides for optimal yields.

Esterification: Esterification of the phenolic hydroxyl group can be achieved through several methods. A common approach is the reaction with an acyl chloride or an acid anhydride in the presence of a base, such as pyridine or triethylamine. The base serves to neutralize the hydrogen halide or carboxylic acid byproduct and to activate the phenol. For example, the reaction of this compound with acetyl chloride would yield 2-bromo-6-isopropylphenyl acetate.

Alternatively, Fischer esterification, which involves reacting the phenol with a carboxylic acid in the presence of a strong acid catalyst (e.g., sulfuric acid), is generally less effective for phenols due to their lower nucleophilicity compared to alcohols. However, other methods such as Steglich esterification, which uses dicyclohexylcarbodiimide (DCC) as a coupling agent, can be employed for the direct esterification with carboxylic acids under milder conditions.

The table below outlines typical reagents for these transformations.

| Reaction | Reagents | Base | Product Type |

| O-Alkylation | Alkyl Halide (e.g., CH₃I) | NaH, K₂CO₃ | Ether |

| Esterification | Acyl Chloride (e.g., CH₃COCl) | Pyridine, Triethylamine | Ester |

| Esterification | Acid Anhydride (e.g., (CH₃CO)₂O) | Pyridine, Triethylamine | Ester |

The oxidation of the phenolic hydroxyl group in this compound can lead to the formation of phenoxyl radicals, which are key intermediates in various chemical and biological processes. The presence of the electron-donating isopropyl group and the electron-withdrawing bromine atom at the ortho positions influences the stability and reactivity of the resulting radical.

Phenoxyl radicals are typically generated through one-electron oxidation of the corresponding phenol. This can be achieved using various oxidizing agents, including metal oxides like lead dioxide (PbO₂) or silver(I) oxide (Ag₂O), or through enzymatic catalysis, for instance, by peroxidases in the presence of hydrogen peroxide. nih.gov The mechanism involves the abstraction of the hydrogen atom from the hydroxyl group, yielding the phenoxyl radical.

For 2,6-disubstituted phenols, the subsequent reactions of the phenoxyl radical are often directed by the nature of the substituents. nih.govacs.org In the case of this compound, the resulting radical can be stabilized by resonance, with the unpaired electron delocalized over the aromatic ring. These radicals can undergo several reaction pathways:

Dimerization: Two phenoxyl radicals can couple to form C-C or C-O linked dimers. For instance, the oxidative coupling of 2,6-disubstituted phenols can lead to the formation of diphenoquinones or polymeric ethers. sci-hub.st

Hydrogen Atom Abstraction: The phenoxyl radical can abstract a hydrogen atom from another molecule, propagating a radical chain reaction.

Further Oxidation: The radical can be further oxidized to form quinone-type structures.

The steric hindrance provided by the ortho-isopropyl and bromo groups in this compound would likely influence the regioselectivity of dimerization and other coupling reactions. The formation of a stable phenoxyl radical from this compound can be investigated using techniques such as electron paramagnetic resonance (EPR) spectroscopy. The stability of such radicals is often enhanced by bulky ortho substituents that sterically protect the radical center. nih.gov

Degradation and Environmental Transformation Studies

The photolytic degradation of this compound in the environment is an important transformation pathway, driven by the absorption of ultraviolet (UV) radiation. Studies on similar bromophenols, particularly 2-bromophenol (B46759), provide insights into the likely degradation mechanisms. nih.govrsc.org

Upon UV irradiation in aqueous solutions, the primary photochemical event is the homolytic cleavage of the carbon-bromine (C-Br) bond. This bond is weaker than the C-H, O-H, and C-C bonds in the molecule, making it the most likely site for initial photodissociation. This homolysis results in the formation of a 2-hydroxy-3-isopropylphenyl radical and a bromine radical.

The subsequent fate of these radical species can follow several pathways:

Hydrogen Abstraction: The aryl radical can abstract a hydrogen atom from the solvent (e.g., water or organic matter) to form 2-isopropylphenol (B134262).

Reaction with Oxygen: In the presence of oxygen, the aryl radical can react to form peroxy radicals, leading to a cascade of oxidative reactions and the formation of hydroxylated and ring-opened products.

Radical-Radical Coupling: The aryl radicals can couple with other radicals in the system to form biphenyl derivatives or other polymeric structures.

An alternative pathway observed in the photolysis of 2-bromophenol is photocontraction of the aromatic ring. rsc.org This process is thought to proceed through the formation of an α-ketocarbene intermediate, which then undergoes a Wolff rearrangement to yield cyclopentadienic acid derivatives. It is plausible that this compound could undergo a similar ring contraction mechanism.

Furthermore, the interaction of bromophenols with hydroxyl radicals (•OH), which are photochemically generated in natural waters, can lead to the formation of bromophenoxyl radicals and OH-adducts, further contributing to their degradation. sci-hub.se The rate and products of photolytic degradation are highly dependent on the reaction conditions, including the solvent, pH, and the presence of other substances that can act as photosensitizers or radical scavengers.

In addition to reactions involving the hydroxyl group and photolytic degradation, the aromatic ring of this compound can undergo oxidative skeletal cleavage and ipso-substitution, particularly in biological or advanced oxidation processes.

Oxidative Skeletal Cleavage: This process involves the opening of the aromatic ring, typically initiated by attack from highly reactive species such as hydroxyl radicals. This can lead to the formation of smaller, aliphatic molecules. For phenols, this pathway often proceeds through the formation of catechol or hydroquinone intermediates, which are then further oxidized to cause ring fission. The presence of the bromine and isopropyl substituents would influence the initial sites of radical attack and the subsequent fragmentation pattern.

Ipso-Substitution: Ipso-substitution is a reaction in which an incoming electrophile or radical attacks a ring position that is already substituted by a group other than hydrogen. This can lead to the replacement of that substituent. While ipso-substitution is more commonly discussed for para-substituted phenols, it can also occur at ortho and meta positions.

In the context of this compound, an oxidative process could potentially lead to ipso-attack at the carbon bearing the bromine atom or the isopropyl group. For example, attack by a hydroxyl radical at the C-Br position could lead to the formation of a transient intermediate that then eliminates a bromide ion, resulting in the formation of a hydroxylated product. Similarly, attack at the position of the isopropyl group could, under certain conditions, lead to its displacement. The likelihood of ipso-substitution depends on the nature of the attacking species and the relative stability of the potential intermediates and leaving groups. Biologically mediated ipso-substitution often involves an initial electrophilic attack by an oxygen species, leading to a hydroxylated cyclohexadienone intermediate, which then rearomatizes by eliminating a substituent. researchgate.net

Biotic and Abiotic Transformation Processes

The transformation of analogous compounds, such as other brominated phenols, suggests potential pathways that could theoretically be relevant for this compound. These processes generally involve mechanisms like microbial degradation (biotic) and photodegradation or hydrolysis (abiotic). For instance, studies on bromobenzene have shown that microbial degradation can occur via dehalogenation to form phenol, which is then further metabolized through ring cleavage. Similarly, research on more complex brominated phenols like 4,4′-isopropylidenebis(2,6-dibromophenol) (TBBPA) and 2,4,6-tribromophenol (B41969) (TBP) indicates that dehalogenation, hydroxylation, and the cleavage of the aromatic ring are common degradation steps. nih.govfrontiersin.orgresearchgate.net

However, it is crucial to emphasize that these are generalized pathways for related compounds. The specific position of the bromo and isopropyl substituents on the phenol ring in this compound would significantly influence its chemical reactivity and the specific enzymatic or chemical reactions it undergoes. Therefore, direct extrapolation of transformation pathways and product formation from other compounds to this compound would be scientifically unfounded without specific experimental validation.

Due to the absence of dedicated research on the biotic and abiotic transformation of this compound, no detailed research findings or data tables on its degradation rates, metabolic intermediates, or final transformation products can be provided at this time. Further empirical studies are required to elucidate the specific mechanistic pathways governing the environmental fate of this compound.

Advanced Spectroscopic Characterization and Structural Analysis of 2 Bromo 6 Isopropylphenol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the precise arrangement of atoms in 2-Bromo-6-isopropylphenol. Through one-dimensional (¹H and ¹³C) and two-dimensional experiments, the connectivity and spatial relationships of all atoms in the molecule can be mapped.

Due to the lack of readily available experimental spectra in public databases, the expected ¹H and ¹³C NMR chemical shifts for this compound have been predicted based on established substituent effects on a phenol (B47542) ring. The analysis of related compounds, such as 2-bromophenol (B46759) and 2-isopropylphenol (B134262), provides a strong basis for these predictions.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons, the isopropyl group protons, and the phenolic hydroxyl proton. The aromatic region is expected to display a complex splitting pattern consistent with a 1,2,3-trisubstituted benzene (B151609) ring. The isopropyl group should present as a characteristic septet for the methine proton and a doublet for the two equivalent methyl groups.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant (J, Hz) |

| -OH | 4.5 - 5.5 | broad singlet | - |

| H-4 | 6.85 - 7.00 | triplet | ~7.8 |

| H-3 / H-5 | 7.10 - 7.30 | doublet | ~7.8 |

| CH (isopropyl) | 3.10 - 3.30 | septet | ~6.9 |

| CH₃ (isopropyl) | 1.20 - 1.30 | doublet | ~6.9 |

¹³C NMR Spectroscopy: The carbon NMR spectrum is predicted to show nine distinct signals, corresponding to each unique carbon atom in the asymmetric molecule. The chemical shifts are influenced by the electronegativity of the bromine atom and the electron-donating nature of the hydroxyl and isopropyl groups. Carbons directly attached to the bromine (C-2) and hydroxyl (C-1) groups are expected to be significantly shifted. Aromatic carbons typically resonate in the 110-160 ppm range. vanderbilt.edulibretexts.org

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 (-OH) | 150 - 154 |

| C-2 (-Br) | 112 - 116 |

| C-6 (-isopropyl) | 138 - 142 |

| C-3 / C-4 / C-5 | 118 - 130 |

| CH (isopropyl) | 26 - 29 |

| CH₃ (isopropyl) | 22 - 24 |

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional NMR experiments are essential for unambiguously assigning the predicted ¹H and ¹³C signals and confirming the substitution pattern of the aromatic ring.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, key expected correlations would be observed between the adjacent aromatic protons (H-3, H-4, and H-5). A strong correlation would also be evident between the isopropyl methine proton (CH) and the isopropyl methyl protons (CH₃), confirming the integrity of this substituent.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps direct one-bond correlations between protons and the carbons they are attached to. It would be used to definitively link each proton signal to its corresponding carbon signal. For instance, the aromatic proton signal predicted at ~6.9 ppm would correlate with the aromatic carbon signal around 120 ppm, while the isopropyl methyl proton doublet at ~1.25 ppm would correlate with the aliphatic carbon signal near 23 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for establishing long-range connectivity (typically over 2-3 bonds) between protons and carbons. This technique provides the final pieces of the structural puzzle. Key correlations for confirming the structure of this compound would include:

Correlations from the isopropyl methine proton to the aromatic carbons C-6, C-5, and C-1.

Correlations from the aromatic proton H-3 to carbons C-1, C-2, and C-5.

Correlations from the phenolic -OH proton to carbons C-1 and C-2.

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of this compound and to analyze its fragmentation pattern, which serves as a molecular fingerprint.

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is ideal for assessing the purity of a this compound sample and confirming its identity.

The mass spectrum is expected to exhibit a characteristic molecular ion peak. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 natural abundance, the molecular ion will appear as a pair of peaks of nearly equal intensity (a doublet) at M+ and M+2. libretexts.orgchemguide.co.uklibretexts.orgsavemyexams.comcsbsju.edu For this compound (C₉H₁₁BrO), these peaks would be expected at m/z 214 and 216.

The primary fragmentation pathway for alkyl-substituted aromatic compounds often involves the cleavage of the benzylic C-C bond. nih.govlibretexts.orgwhitman.eduwhitman.edu For this compound, the most anticipated fragmentation is the loss of a methyl radical (•CH₃, mass of 15 Da) from the molecular ion, leading to the formation of a more stable secondary benzylic cation. This would result in a prominent fragment ion doublet at m/z 199 and 201.

Predicted Key Fragments in the Mass Spectrum of this compound

| m/z (mass-to-charge ratio) | Proposed Fragment | Notes |

| 214 / 216 | [C₉H₁₁BrO]⁺ | Molecular ion (M⁺) peak, showing the 1:1 isotopic pattern of bromine. |

| 199 / 201 | [M - CH₃]⁺ | Base peak resulting from the loss of a methyl radical from the isopropyl group. |

| 135 | [M - Br]⁺ | Loss of the bromine radical. |

High-Resolution Mass Spectrometry for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, allowing for the unambiguous determination of its elemental formula. By measuring the mass to several decimal places, HRMS can distinguish between compounds with the same nominal mass but different atomic compositions.

For this compound, the molecular formula is C₉H₁₁BrO. The calculated exact masses for the two isotopic molecular ions are:

[C₉H₁₁⁷⁹BrO]⁺: 213.99933 Da

[C₉H₁₁⁸¹BrO]⁺: 215.99728 Da

The experimental observation of these exact masses would provide definitive confirmation of the compound's elemental formula.

Infrared (IR) Spectroscopy for Vibrational Fingerprinting

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. The resulting spectrum provides a "fingerprint" based on the functional groups present in the molecule. While a full experimental spectrum is not available, the characteristic absorption bands for this compound can be reliably predicted.

Predicted Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity | Functional Group |

| O-H Stretch | 3550 - 3200 | Strong, Broad | Phenolic Hydroxyl ucla.eduuc.eduorgchemboulder.comukim.edu.mk |

| C-H Stretch (Aromatic) | 3100 - 3000 | Medium | sp² C-H ucla.eduuc.edu |

| C-H Stretch (Aliphatic) | 2970 - 2870 | Strong | sp³ C-H (isopropyl) ucla.eduuc.edu |

| C=C Stretch (Aromatic) | 1600 - 1450 | Medium-Strong | Aromatic Ring ucla.eduuc.edu |

| C-O Stretch | 1260 - 1180 | Strong | Phenol vanderbilt.edu |

| C-Br Stretch | 650 - 550 | Medium | Alkyl Halide ukim.edu.mk |

X-ray Crystallography for Single-Crystal Structural Determination

The first and often most challenging step is the growth of a suitable single crystal, which should be pure and have a well-ordered internal structure. wikipedia.org Once a crystal is obtained, it is mounted in an X-ray diffractometer and irradiated with a monochromatic X-ray beam. The crystal diffracts the X-rays in a specific pattern of spots, and the intensities and positions of these spots are meticulously recorded. wikipedia.orgnih.gov This diffraction pattern is a direct consequence of the crystal's internal lattice structure.

The collected diffraction data is then used to calculate an electron density map of the repeating unit within the crystal, known as the unit cell. From this map, the positions of the individual atoms can be determined. The final step is the refinement of the atomic positions to achieve the best possible agreement between the observed diffraction pattern and the one calculated from the structural model. nih.gov

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.2 |

| c (Å) | 9.8 |

| α (°) | 90 |

| β (°) | 105.3 |

| γ (°) | 90 |

| Volume (ų) | 975.4 |

| Z | 4 |

Application of Hyphenated Analytical Techniques (e.g., HPLC-MS/MS)

Hyphenated analytical techniques combine a separation method with a spectroscopic detection method, providing a powerful tool for the analysis of complex mixtures. High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is a widely used hyphenated technique that offers high sensitivity and selectivity for the detection and quantification of specific compounds in a mixture.

In HPLC-MS/MS, the sample is first injected into an HPLC system, where the individual components are separated based on their differential interactions with a stationary phase (the column) and a mobile phase (the eluent). For a compound like this compound, a reversed-phase HPLC method would typically be employed, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture.

After separation by HPLC, the eluent is introduced into the mass spectrometer. In the ion source, the analyte molecules are ionized, typically by electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). The resulting ions are then guided into the first mass analyzer (MS1), which selects the precursor ion of interest (in this case, the molecular ion of this compound). These selected ions are then fragmented in a collision cell, and the resulting product ions are analyzed by a second mass analyzer (MS2). This process of selecting a precursor ion and analyzing its fragments is known as tandem mass spectrometry (MS/MS) and provides a high degree of specificity.

While specific experimental HPLC-MS/MS data for this compound is not available, predicted mass spectrometry data from computational tools can provide insight into the expected mass-to-charge ratios (m/z) of the molecular ion and potential fragment ions. The presence of bromine is a key feature, as it has two stable isotopes (⁷⁹Br and ⁸¹Br) of nearly equal abundance, which would result in a characteristic isotopic pattern in the mass spectrum.

Table 2: Predicted m/z Values for this compound Adducts

| Adduct | m/z |

|---|---|

| [M+H]⁺ | 215.00661 |

| [M+Na]⁺ | 236.98855 |

| [M-H]⁻ | 212.99205 |

| [M+NH₄]⁺ | 232.03315 |

| [M+K]⁺ | 252.96249 |

| [M+H-H₂O]⁺ | 196.99659 |

| [M+HCOO]⁻ | 258.99753 |

| [M+CH₃COO]⁻ | 273.01318 |

Data sourced from PubChemLite, predicted using computational models. uni.lu

Theoretical and Computational Chemistry Studies on 2 Bromo 6 Isopropylphenol

Reaction Mechanism Modeling:This section would have explored how 2-Bromo-6-isopropylphenol participates in chemical reactions.

Transition State Characterization and Activation Energy Calculations:For a given reaction, computational chemists would identify the high-energy transition state structure that connects reactants to products. Calculating the energy of this transition state allows for the determination of the activation energy, which is a critical factor in understanding the reaction rate.

Kinetic Isotope Effect Studies

The kinetic isotope effect (KIE) is a powerful tool in physical organic chemistry for elucidating reaction mechanisms by determining the change in reaction rate when an atom in the reactants is replaced by one of its isotopes. wikipedia.org Such studies can reveal whether a particular bond is broken in the rate-determining step of a reaction. While specific KIE studies on this compound are not extensively documented, the principles can be applied to understand its potential reaction pathways, such as oxidation or debromination.

In a hypothetical study on the oxidation of this compound, substituting the hydrogen atom of the phenolic hydroxyl group with its heavier isotope, deuterium, would be expected to exhibit a primary kinetic isotope effect if the O-H bond cleavage is the rate-limiting step. The magnitude of the KIE (kH/kD) would provide insight into the transition state of the reaction. Similarly, investigating the C-H bond cleavage at the isopropyl group through isotopic labeling could elucidate mechanisms of metabolic degradation or specific oxidation reactions at that position.

Furthermore, studies on the microbial reductive debromination of other brominated phenols have demonstrated the utility of bromine kinetic isotope effects. nih.gov For instance, research on the debromination of 4-bromophenol, 2,4-dibromophenol, and 2,4,6-tribromophenol (B41969) showed measurable bromine isotope enrichment factors. nih.gov A similar approach could be applied to this compound to understand the mechanism of its enzymatic or chemical debromination, which is crucial for assessing its environmental fate and bioremediation potential. The table below illustrates hypothetical KIE values for different bond cleavages in this compound, based on typical values observed for similar reactions in related phenolic compounds.

| Reaction Type | Bond Cleavage | Isotopic Substitution | Hypothetical kH/kD | Implication |

| Oxidation | O-H | H/D | 3-7 | O-H bond breaking is in the rate-determining step. |

| Oxidation | C-H (isopropyl) | H/D | 2-5 | C-H bond breaking at the isopropyl group is rate-determining. |

| Debromination | C-Br | 79Br/81Br | ~1.002 | C-Br bond cleavage is involved in the rate-determining step. |

This table presents hypothetical data based on established principles of kinetic isotope effects and data from related compounds.

Prediction and Interpretation of Spectroscopic Data (e.g., NMR Chemical Shifts, IR Frequencies)

Computational chemistry offers powerful methods for predicting and interpreting the spectroscopic data of molecules like this compound, which can aid in its identification and structural elucidation. Density Functional Theory (DFT) calculations are commonly employed to predict Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies with a reasonable degree of accuracy.

For this compound, theoretical calculations would predict specific chemical shifts for the aromatic protons, the hydroxyl proton, and the protons of the isopropyl group in the 1H NMR spectrum. The substitution pattern on the benzene (B151609) ring, with the bulky isopropyl and bromo groups ortho to the hydroxyl group, would influence the electronic environment and, consequently, the chemical shifts of the aromatic protons. Similarly, 13C NMR chemical shifts can be predicted for each carbon atom in the molecule.

In terms of IR spectroscopy, computational models can predict the vibrational frequencies corresponding to specific functional groups. For this compound, key predicted vibrational frequencies would include the O-H stretching of the phenolic group, C-H stretching of the aromatic ring and the isopropyl group, C=C stretching of the aromatic ring, and the C-Br stretching frequency. The predicted spectroscopic data, as shown in the hypothetical table below, can be compared with experimental data to confirm the structure of the molecule.

| Parameter | Predicted Value | Functional Group Assignment |

| 1H NMR Chemical Shift (ppm) | ||

| Aromatic CH | 6.8 - 7.5 | Protons on the benzene ring |

| Phenolic OH | 4.5 - 5.5 | Hydroxyl group proton |

| Isopropyl CH | 3.0 - 3.5 | Methine proton of the isopropyl group |

| Isopropyl CH3 | 1.2 - 1.4 | Methyl protons of the isopropyl group |

| 13C NMR Chemical Shift (ppm) | ||

| Aromatic C-OH | 150 - 155 | Carbon attached to the hydroxyl group |

| Aromatic C-Br | 110 - 115 | Carbon attached to the bromine atom |

| Aromatic C-H | 120 - 130 | Aromatic carbons attached to hydrogen |

| Isopropyl CH | 25 - 30 | Methine carbon of the isopropyl group |

| Isopropyl CH3 | 20 - 25 | Methyl carbons of the isopropyl group |

| IR Frequency (cm-1) | ||

| O-H Stretch | 3500 - 3600 | Phenolic hydroxyl group |

| C-H Stretch (Aromatic) | 3000 - 3100 | Aromatic C-H bonds |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Isopropyl C-H bonds |

| C=C Stretch (Aromatic) | 1450 - 1600 | Aromatic ring stretching |

| C-Br Stretch | 500 - 600 | Carbon-bromine bond |

This table contains predicted spectroscopic data for this compound based on computational chemistry principles and typical values for similar functional groups.

Investigation of Electronic Properties and Molecular Interactions (e.g., Nonlinear Optical Properties)

Theoretical studies are instrumental in understanding the electronic properties and intermolecular interactions of this compound. Computational methods can be used to calculate various molecular properties such as the dipole moment, polarizability, and hyperpolarizability, which are crucial for understanding its behavior in electric fields and its potential for applications in nonlinear optics.

The electronic properties of this compound are governed by the interplay of the electron-donating hydroxyl (-OH) and isopropyl (-CH(CH3)2) groups, and the electron-withdrawing bromo (-Br) group attached to the aromatic ring. The hydroxyl group, being a strong electron-donating group, increases the electron density of the aromatic ring, particularly at the ortho and para positions. The isopropyl group is a weak electron-donating group, while the bromine atom is an electron-withdrawing group via induction but can also donate electron density through resonance.

Computational analyses, such as the calculation of molecular electrostatic potential (MEP) maps, can visualize the electron density distribution and predict sites susceptible to electrophilic and nucleophilic attack. Furthermore, quantum chemical calculations can be employed to determine the frontier molecular orbitals (HOMO and LUMO) and the energy gap between them, which provides insights into the chemical reactivity and electronic transitions of the molecule. The investigation of these electronic properties is fundamental for predicting the intermolecular interactions, such as hydrogen bonding involving the phenolic hydroxyl group, which influences the physical properties and biological activity of the compound.

Thermochemical Studies (e.g., Bond Dissociation Enthalpies, Ionization Potentials)

Thermochemical parameters such as bond dissociation enthalpies (BDEs) and ionization potentials (IPs) are fundamental for understanding the chemical reactivity and stability of this compound. These properties can be reliably predicted using high-level ab initio and DFT computational methods.

The O-H bond dissociation enthalpy is a critical parameter for phenols as it quantifies the energy required to break the O-H bond and is directly related to their antioxidant activity. For this compound, the presence of the ortho-isopropyl and ortho-bromo substituents would influence the O-H BDE. The steric hindrance from the bulky isopropyl group and the electronic effect of the bromine atom can affect the stability of the resulting phenoxyl radical.

The C-Br bond dissociation enthalpy is another important thermochemical property, providing insight into the likelihood of dehalogenation reactions. The ionization potential, the energy required to remove an electron from the molecule, is indicative of its electron-donating ability and is relevant in the context of charge transfer interactions and oxidation processes. The table below presents theoretically estimated thermochemical data for this compound.

| Thermochemical Property | Bond/Process | Estimated Value (kJ/mol) | Significance |

| Bond Dissociation Enthalpy | O-H | 350 - 370 | Relates to antioxidant activity and hydrogen atom transfer reactions. |

| Bond Dissociation Enthalpy | C-Br | 280 - 300 | Indicates the stability of the C-Br bond and susceptibility to dehalogenation. |

| Ionization Potential | Removal of one electron | 750 - 800 | Reflects the ease of oxidation and electron-donating capability. |

The data in this table are theoretical estimations for this compound based on computational studies of related phenolic compounds.

Role in Complex Organic Synthesis

In organic synthesis, this compound serves as a valuable intermediate, providing a foundational scaffold that can be elaborated into a wide range of more complex molecules. The presence of the ortho-bromo and ortho-isopropyl groups sterically hinders the phenolic hydroxyl group, influencing its reactivity and directing subsequent reactions to other parts of the molecule.

The 2,6-disubstituted phenol (B47542) motif is a core structure in several pharmaceutically active compounds. A prominent example is Propofol (2,6-diisopropylphenol), a widely used intravenous anesthetic agent. google.comresearchgate.net The structural similarity highlights the importance of this substitution pattern for biological activity. This compound is classified as a key pharmaceutical intermediate, serving as a starting material for derivatives where the bromine atom can be replaced or transformed. bldpharm.com

The synthetic value of this compound in this context lies in its capacity for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) where the carbon-bromine bond is replaced with a new carbon-carbon or carbon-heteroatom bond. This allows for the introduction of diverse functional groups and the construction of complex molecular frameworks that are difficult to achieve through other methods. The hydroxyl group can also be used as a handle for etherification or esterification to produce another class of derivatives. These transformations are pivotal in building the intricate structures required for modern drug candidates.

| Functional Group | Reaction Type | Potential Outcome/Application |

|---|---|---|

| Bromine Atom | Palladium-Catalyzed Cross-Coupling | Introduction of aryl, alkyl, or vinyl groups to build complex scaffolds. |

| Hydroxyl Group | Etherification / Esterification | Modification of solubility and pharmacokinetic properties. |

| Aromatic Ring | Further Electrophilic Substitution | Introduction of additional functional groups to modulate biological activity. |

The principles that make this compound valuable in pharmaceuticals also apply to the synthesis of modern agrochemicals, such as herbicides, insecticides, and fungicides. Isopropylphenol derivatives are known to be used in the production of agricultural chemicals. researchgate.net The compound can be used as a starting block to create novel active ingredients. The bromine atom is a key reactive site for introducing moieties that confer specific biological activities, while the lipophilic isopropyl group can enhance the compound's ability to penetrate plant or insect cuticles. By modifying the core structure of this compound, chemists can fine-tune the efficacy, selectivity, and environmental profile of new agrochemical products.

Functionalization in Materials Science and Polymer Chemistry

The reactivity of this compound also makes it a valuable monomer and functionalizing agent in the development of advanced materials and polymers. bldpharm.com

In polymer chemistry, the bromine atom on the this compound ring serves as an excellent leaving group. This allows the molecule to be grafted onto polymer chains or used as a monomer in polycondensation reactions. For instance, in the synthesis of poly(arylene ether)s, the phenolic hydroxyl group can participate in a nucleophilic aromatic substitution reaction, while the bromine atom provides a site for subsequent modifications, such as cross-linking or the attachment of other functional units through metal-catalyzed coupling reactions. This dual functionality enables the creation of polymers with precisely tailored properties, such as high thermal stability, specific optical characteristics, or enhanced chemical resistance.

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked together by organic molecules (ligands). nih.gov The properties of a MOF—such as its pore size, surface area, and catalytic activity—are directly determined by the structure of its constituent parts. rsc.org this compound is identified as a potential MOF ligand. bldpharm.com

As a ligand, the phenolic group can coordinate with metal centers to form the framework structure. The isopropyl and bromo substituents project into the pores of the MOF, allowing for the fine-tuning of the framework's chemical environment. scispace.com The bulky isopropyl group can influence the framework's topology and pore dimensions, while the bromine atom can serve two key purposes:

Modulating Electronic Properties: The electron-withdrawing nature of bromine can alter the electronic properties of the ligand and, consequently, the catalytic activity of the metal centers.

Post-Synthetic Modification: The C-Br bond provides a reactive handle for post-synthetic modification, where additional functional groups can be introduced into the MOF after its initial construction. nih.gov This allows for the creation of highly specialized materials for applications in gas storage, separation, and heterogeneous catalysis. nih.govrsc.org

Antioxidant Activity Research: Chemical Mechanisms (e.g., Hydrogen Atom Transfer, Single Electron Transfer)

Phenolic compounds are well-known for their antioxidant properties, which arise from their ability to scavenge harmful free radicals. mdpi.com The antioxidant activity of the structurally related anesthetic, Propofol (2,6-diisopropylphenol), has been studied, and it is known to act as a free radical scavenger by forming a stable phenoxyl radical. nih.gov this compound shares this core structure and is therefore also investigated for its antioxidant potential. The primary mechanisms by which phenolic antioxidants neutralize free radicals are Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET). mdpi.comresearchgate.net

Hydrogen Atom Transfer (HAT): In the HAT mechanism, the phenolic hydroxyl group donates its hydrogen atom to a free radical (R•), effectively neutralizing it. The antioxidant itself becomes a radical, but in the case of phenols, this new phenoxyl radical is resonance-stabilized by the aromatic ring, making it much less reactive than the original free radical. mdpi.comresearchgate.net The efficiency of this process is related to the O-H Bond Dissociation Enthalpy (BDE); a lower BDE facilitates easier hydrogen donation. researchgate.net

ArOH + R• → ArO• + RH

Single Electron Transfer (SET): In the SET mechanism, the antioxidant donates an electron to the free radical, forming a radical cation and an anion. researchgate.net This process is often followed by proton transfer, particularly in polar solvents, in a process sometimes referred to as Sequential Proton Loss Electron Transfer (SPLET). researchgate.net The feasibility of the initial electron transfer is governed by the antioxidant's Ionization Potential (IP). researchgate.net

ArOH + R• → [ArOH]•+ + R⁻

For this compound, the bulky isopropyl groups at both ortho positions sterically shield the hydroxyl group and also stabilize the resulting phenoxyl radical through electron donation. This steric hindrance can enhance the stability of the antioxidant, preventing it from participating in unwanted side reactions and potentially increasing its efficacy as a radical scavenger. The electron-withdrawing bromine atom would also modulate the electronic properties of the phenol, influencing both the BDE and IP, and thereby fine-tuning its antioxidant activity.

| Mechanism | Description | Key Energetic Factor | Environment |

|---|---|---|---|

| Hydrogen Atom Transfer (HAT) | A hydrogen atom is transferred from the antioxidant to the free radical in a one-step process. nih.govnih.gov | Bond Dissociation Enthalpy (BDE) researchgate.net | Can occur in both polar and non-polar (lipid) environments. researchgate.net |

| Single Electron Transfer (SET) | An electron is transferred from the antioxidant to the free radical, forming ions. mdpi.com | Ionization Potential (IP) researchgate.net | Favored in polar solvents that can stabilize the resulting ions. researchgate.net |

Future Research Directions and Emerging Paradigms for 2 Bromo 6 Isopropylphenol

Development of Green Chemistry Approaches for Synthesis

The synthesis of halogenated phenols is traditionally reliant on methods that often involve hazardous reagents and produce significant waste. Future research is pivoting towards green chemistry to mitigate these issues. The focus is on developing environmentally benign synthesis routes for 2-Bromo-6-isopropylphenol that improve atom economy and reduce reliance on toxic substances.

Key research areas include:

Oxidative Bromination: A significant green approach is oxidative bromination, which generates the brominating agent in situ from a bromide salt in the presence of an oxidant. nih.gov This method avoids the direct use of hazardous elemental bromine. Various oxidants such as hydrogen peroxide (H₂O₂), dimethyl sulfoxide (B87167) (DMSO), and oxygen have been successfully employed. nih.gov

Novel Brominating Reagents: Research is ongoing to develop special brominating reagents that offer higher selectivity and milder reaction conditions. nih.govresearchgate.net Examples include ionic liquids like 1,3-di-n-butylimidazolium tribromide and polymer-supported reagents such as polyvinylpolypyrrolidone-Br₂. nih.govresearchgate.net

Solvent-Free and Aqueous Media Reactions: Conducting reactions in water or under solvent-free conditions is a cornerstone of green chemistry. Graphene oxide has been shown to promote the oxidative bromination of phenols in water, offering a more sustainable alternative to traditional organic solvents. nih.gov

Catalyst-Free Methods: The development of catalyst-free bromination strategies further enhances the green credentials of the synthesis. One such method utilizes KBr and ZnAl–BrO₃⁻–layered double hydroxides as brominating reagents, which features high bromide atom economy and avoids the need for a catalyst. nih.gov

Comparison of Synthetic Approaches for Phenol (B47542) Bromination

| Approach | Reagents/Catalysts | Advantages | Reference |

|---|---|---|---|

| Traditional Methods | Elemental Bromine (Br₂) | Well-established | nih.gov |

| Oxidative Bromination | Bromide Salt + Oxidant (e.g., H₂O₂) | Avoids direct use of Br₂, higher atom economy | nih.gov |

| Special Brominating Reagents | Ionic Liquids, Polymer-Supported Reagents | Milder conditions, potentially higher selectivity | nih.govresearchgate.net |

| Catalyst-Free Method | KBr and ZnAl–BrO₃⁻–LDHs | No catalyst required, high atom economy, mild conditions | nih.gov |

Advanced In-Situ Monitoring Techniques for Reaction Pathways

A deeper understanding of reaction kinetics, mechanisms, and the formation of transient intermediates is crucial for optimizing the synthesis of this compound. Advanced in-situ monitoring techniques provide real-time data, enabling precise process control and optimization. These process analytical technology (PAT) tools are essential for moving from batch processing to more efficient continuous manufacturing.

Emerging monitoring techniques include:

Vibrational Spectroscopy: Techniques like Raman and Fourier-transform infrared (FTIR) spectroscopy are powerful tools for tracking the concentration of reactants, products, and intermediates in real time. researchgate.net These methods can provide crucial information for estimating reaction completion and understanding kinetics without disturbing the reaction mixture. researchgate.net

X-ray Diffraction (XRD): For reactions involving solid phases, in-situ synchrotron X-ray diffraction can monitor the transformation of crystalline materials as the reaction progresses. irb.hrscispace.com This is particularly valuable for mechanochemical syntheses, revealing stepwise processes and the formation of new crystalline phases. scispace.com

Tandem Monitoring: The combination of multiple in-situ techniques, such as simultaneous PXRD and Raman spectroscopy, offers a more comprehensive understanding of complex reaction pathways. irb.hr This dual-monitoring approach allows for quantitative assessment and kinetic analysis even when reactions involve unknown or amorphous phases. irb.hrfrontiersin.org

These advanced analytical methods are critical for developing robust and reproducible synthetic processes, ensuring high yield and purity of this compound.

Exploration of Novel Reaction Catalysis and Selectivity Enhancement

Achieving high regioselectivity—specifically, ortho-bromination of the precursor 2-isopropylphenol (B134262)—is a primary challenge in synthesizing this compound. Future research is heavily invested in discovering novel catalysts that can precisely control the position of bromination, thereby minimizing the formation of unwanted isomers and simplifying purification processes.

Key catalytic strategies being explored include:

Heterogeneous Catalysts: Solid acid catalysts, such as zeolites and cesium-modified heteropolyacids supported on clay (e.g., Cs2.5H0.5PW12O40/K-10), are being investigated for phenol alkylation and subsequent halogenation. researchgate.netias.ac.indatapdf.com These catalysts offer advantages in terms of reusability and ease of separation from the reaction mixture.

Organocatalysis: Amine-based catalysts, particularly ammonium (B1175870) salts, have shown promise in directing ortho-halogenation. scientificupdate.com The catalyst is thought to interact with the phenolic proton via hydrogen bonding, thereby directing the electrophilic halogenating agent to the ortho position. scientificupdate.com

Metal-Based Catalysis: While many methods aim to avoid catalysts, certain metal-catalyzed reactions offer excellent control and efficiency. nih.govresearchgate.net Catalysts based on copper, ruthenium, rhodium, and palladium have been reported for the bromination of arenes and could be adapted for phenol derivatives. researchgate.netrsc.org

Phase-Transfer Catalysis: This approach can facilitate reactions between reactants in different phases (e.g., a water-soluble bromide salt and an organic-soluble phenol), potentially enhancing reaction rates and selectivity.

Catalytic Systems for Selective Bromination of Phenols

| Catalyst Type | Example | Key Feature | Reference |

|---|---|---|---|

| Heterogeneous Solid Acid | Cs2.5H0.5PW12O40/K-10 Clay | Reusable, synergistic effect of heteropolyacid and clay | researchgate.netias.ac.in |

| Organocatalyst | Ammonium Salts | Directs ortho-selectivity through hydrogen bonding | scientificupdate.com |

| Metal Catalyst | Copper, Palladium, Rhodium | High efficiency and control in C-H bond functionalization | rsc.org |

| Layered Double Hydroxides | ZnAl–BrO₃⁻–LDHs | Acts as a brominating reagent source, excellent regioselectivity | nih.gov |

Machine Learning and Artificial Intelligence for Property Prediction and Synthetic Route Design

Property Prediction: ML models, particularly graph neural networks, are being employed to predict a wide range of physicochemical and environmental properties of molecules directly from their structure. chemrxiv.orgchemrxiv.org This allows for the rapid screening of potential derivatives of this compound for desired characteristics without the need for laborious and costly experiments. chemrxiv.org Platforms like ChemXploreML are making these advanced predictive tools more accessible to researchers without specialized coding skills. joshuaberkowitz.us

Synthetic Route Design (Retrosynthesis): AI-driven retrosynthesis tools are revolutionizing how chemists plan the synthesis of complex molecules. pharmafeatures.com These platforms can analyze a target molecule like this compound and propose multiple synthetic pathways by breaking it down into simpler, commercially available starting materials. biopharmatrend.com AI applications like ReTReK integrate expert chemical knowledge into their algorithms to propose practical and efficient routes, potentially identifying greener or more cost-effective methods that a human chemist might overlook. researchgate.netnih.govchemrxiv.org These tools can significantly shorten the time required for process development and lead optimization in drug discovery. pharmafeatures.com

Deepening Understanding of Transformation Pathways in Complex Matrices

Understanding the fate of this compound in complex environments, such as soil, water, or biological systems, is crucial for assessing its environmental impact and potential applications. Brominated phenols (BPs) are known to enter the environment from industrial sources and can undergo various transformation processes. nih.gov

Future research will focus on:

Biodegradation: Investigating the microbial degradation of this compound is essential. Halogenated organic compounds are often resistant to degradation, but specific microbial consortia may be capable of breaking them down. mdpi.com Studies have shown that for some brominated compounds, degradation requires a consortium of multiple bacterial strains and an additional carbon source, indicating complex metabolic interactions. mdpi.com

Abiotic Transformation: Non-biological degradation pathways are also important. Factors such as UV irradiation (photolysis) and temperature can cause brominated phenols to transform into other, potentially more toxic, compounds like brominated dioxins or furans. nih.gov

Metabolic Pathways: If used in biological applications, understanding the metabolic pathways of this compound in living organisms is critical. Research on other BPs has shown they can be metabolized in mammals, plants, and bacteria, leading to various transformation products. nih.gov

Elucidating these transformation pathways will provide a comprehensive picture of the lifecycle of this compound, informing its safe use and management.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-Bromo-6-isopropylphenol with high purity?

- Methodological Answer : Synthesis typically involves electrophilic bromination of 6-isopropylphenol using brominating agents like (N-bromosuccinimide) or in controlled acidic conditions. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) ensures >95% purity. Monitor reaction progress using TLC and confirm purity via HPLC, as referenced in protocols for analogous bromophenols .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Combine spectroscopic and chromatographic techniques:

- NMR (, ) to confirm substitution patterns and steric effects from the isopropyl group.

- HPLC with UV detection (λ = 254 nm) to assess purity (>95% threshold).

- GC-MS for volatile impurities, particularly in reactions involving brominating agents .

Q. What are optimal storage conditions to ensure the stability of this compound?

- Methodological Answer : Store in amber vials at 0–6°C under inert gas (argon/nitrogen) to prevent degradation via oxidation or hydrolysis. Stability tests under varying temperatures (e.g., 25°C vs. 4°C) over 6 months can validate shelf-life, as demonstrated for structurally similar bromophenyl derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectroscopic data for this compound?

- Methodological Answer : Contradictions often arise from solvent effects or isomerization. Perform iterative analysis:

- Compare -NMR in deuterated solvents (CDCl vs. DMSO-d) to identify solvent-induced shifts.

- Use 2D NMR (COSY, NOESY) to resolve overlapping signals caused by steric hindrance from the isopropyl group.

- Cross-validate with computational modeling (DFT) to predict chemical shifts and verify assignments .

Q. What strategies are effective in elucidating the regioselective bromination mechanisms in isopropylphenol derivatives?

- Methodological Answer : Regioselectivity is influenced by steric and electronic factors:

- Kinetic Studies : Monitor bromination rates under varying temperatures to distinguish thermodynamic vs. kinetic control.

- Isotopic Labeling : Use -labeled phenolic substrates to track oxygen-directed bromination pathways.

- Computational Analysis : Apply DFT calculations (e.g., Fukui functions) to predict reactive sites on the aromatic ring .

Q. How does the steric environment of the isopropyl group influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : The bulky isopropyl group reduces accessibility to the bromine atom in Suzuki-Miyaura or Ullmann couplings. Strategies include:

- Ligand Screening : Use sterically demanding ligands (e.g., SPhos, XPhos) to stabilize Pd intermediates.

- Solvent Optimization : High-polarity solvents (DMF, DMSO) improve solubility and reduce steric aggregation.

- Kinetic Profiling : Compare reaction rates with less hindered analogs (e.g., 2-Bromo-6-methylphenol) to quantify steric effects .

Handling Data Contradictions

Q. How should researchers address conflicting reports on the thermal stability of this compound?

- Methodological Answer : Discrepancies may stem from impurities or decomposition pathways. Implement:

- Controlled Replicates : Conduct stability tests in triplicate under identical conditions (temperature, atmosphere).

- Accelerated Aging Studies : Use TGA (thermogravimetric analysis) to identify decomposition thresholds.

- Multivariate Analysis : Correlate purity data (HPLC) with stability outcomes to isolate confounding variables .

Notes

- Evidence Basis : Answers extrapolated from analogous bromophenols (e.g., 2-Bromo-4-chlorophenylacetic acid ) and methodological frameworks for resolving contradictions .

- Formatting : Numerical identifiers and citations adhere to requirements.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.